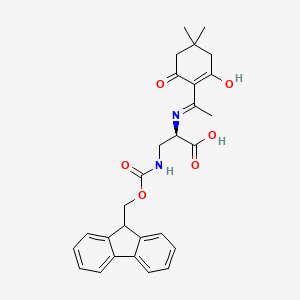

Dde-D-Dap(Fmoc)-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKWTEXBXUEJRZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects and Contextual Significance of Dde D Dap Fmoc Oh in Modern Chemical Synthesis Research

Strategic Design of Dde-D-Dap(Fmoc)-OH as a Non-Natural Amino Acid Building Block in Orthogonal Protecting Group Chemistry

This compound is a derivative of D-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid. Its strategic design as a building block for chemical synthesis is centered on the concept of orthogonal protection. In this molecule, the two amino groups of the diaminopropionic acid core are masked with two chemically distinct protecting groups: the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

The core principle of orthogonal protection is the ability to selectively remove one protecting group in the presence of others, which remain intact under the specific deprotection conditions. nih.govjocpr.com This allows for a stepwise and controlled manipulation of different functional groups within a molecule. nih.gov In the case of this compound, the Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), and is commonly used to protect the α-amino group during solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgluxembourg-bio.com Conversely, the Dde group is stable to these basic conditions but can be selectively cleaved using a dilute solution of hydrazine (B178648) in DMF. peptide.com

This orthogonality between the Fmoc and Dde groups is a key feature of this compound's design. It enables chemists to, for instance, assemble a peptide chain using the Fmoc-protected amino terminus and then, at a desired point, selectively remove the Dde group from the side chain of the incorporated Dap residue. This unmasked side-chain amine can then be further modified, for example, by attaching fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, or other molecules to create branched or cyclic peptides with specific functionalities. The stability of the Dde group to the acidic conditions often used for final cleavage from the resin in Fmoc-based SPPS further enhances its utility.

The table below summarizes the key properties of the protecting groups in this compound.

| Property | This compound |

|---|---|

| Chemical Name | N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid |

| CAS Number | 1263046-87-2 |

| Molecular Formula | C28H30N2O6 |

| Molecular Weight | 490.56 g/mol |

| Fmoc Group | Protects one amino group; base-labile (removed by piperidine). |

| Dde Group | Protects the other amino group; hydrazine-labile (removed by hydrazine). |

| Orthogonality | The Fmoc and Dde groups can be removed selectively without affecting each other. |

Historical Development of Orthogonal Protecting Group Strategies in Peptide Chemistry Relevant to this compound

The development of this compound is deeply rooted in the evolution of strategies for peptide synthesis. Early peptide synthesis, pioneered by R. Bruce Merrifield with the invention of solid-phase peptide synthesis (SPPS) in 1963, primarily utilized the tert-butoxycarbonyl (Boc) protecting group for the temporary protection of the α-amino group. peptide.com This "Boc/Bzl" strategy involved the use of acid-labile protecting groups, with the Boc group being removed by moderate acids like trifluoroacetic acid (TFA), and more acid-stable groups like benzyl (B1604629) (Bzl) for side-chain protection, which required strong acids like hydrofluoric acid (HF) for final cleavage. iris-biotech.deslideshare.net

A significant advancement came in the 1970s with the introduction of the base-labile Fmoc protecting group by Carpino and Han. peptide.com This led to the development of the "Fmoc/tBu" strategy, which offered a milder alternative to the Boc/Bzl approach. peptide.com In this strategy, the Fmoc group is removed by a weak base (piperidine), while the side-chain protecting groups and the resin linker are acid-labile (cleaved by TFA). iris-biotech.de This combination of base-labile and acid-labile groups represented a key implementation of the concept of orthogonality, a term formally developed by Barany and coworkers in 1977. nih.govpeptide.com

The Fmoc/tBu strategy became the dominant method for SPPS due to its milder conditions, which are more compatible with sensitive amino acids and complex peptide modifications. americanpeptidesociety.orgnih.gov However, the need for even greater synthetic flexibility, such as the site-specific modification of peptide side chains while the peptide remains attached to the solid support, drove the search for additional orthogonal protecting groups. biotage.com

The introduction of the Dde protecting group in 1993 provided a valuable tool for this purpose. Its stability to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, coupled with its selective removal by hydrazine, made it an ideal partner for the Fmoc/tBu strategy. peptide.com This paved the way for the synthesis of complex peptide architectures like branched, cyclic, and labeled peptides. The design of building blocks like this compound is a direct outcome of this historical progression, providing researchers with a ready-to-use component that embodies the principles of multi-level orthogonal protection.

Below is a table outlining the evolution of major orthogonal protection strategies in peptide synthesis.

| Strategy | Temporary α-Amino Protection | Side-Chain Protection/Linker | Key Features |

|---|---|---|---|

| Boc/Bzl | Boc (acid-labile, TFA) | Benzyl-based (acid-labile, HF) | The original SPPS strategy; requires harsh acid for final cleavage. iris-biotech.deslideshare.net |

| Fmoc/tBu | Fmoc (base-labile, piperidine) | tert-Butyl-based (acid-labile, TFA) | Milder conditions; became the standard for SPPS. americanpeptidesociety.orgiris-biotech.de |

| Fmoc/Dde | Fmoc (base-labile, piperidine) | Dde (hydrazine-labile) | Allows for orthogonal side-chain modification on the solid support. acs.org |

Position of this compound within the Evolving Landscape of Diaminopropionic Acid (Dap) Derivatives and Amino Acid Scaffolds in Research

This compound is part of a broader and continuously evolving landscape of non-natural amino acids and their derivatives used in chemical and biomedical research. Non-natural amino acids, which are not among the 20 common proteinogenic amino acids, offer a vast structural diversity that can be leveraged to create novel molecules with tailored properties. nbinno.com They are widely used as chiral building blocks and molecular scaffolds to construct peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved therapeutic properties such as enhanced stability, potency, and bioavailability. mdpi.com

Diaminopropionic acid (Dap) and its derivatives are a particularly important class of non-natural amino acids. mdpi.com The presence of a second amino group in the side chain provides a valuable point for chemical modification. Researchers have utilized Dap derivatives to introduce positive charges into peptide sequences, to act as cross-linkers, and to serve as precursors for the synthesis of other complex molecules. mdpi.comnih.gov For instance, the incorporation of Dap has been explored to modulate the biophysical properties of synthetic ion channels and to create peptide-based inhibitors of advanced glycation end-product (AGE) formation, which is implicated in diseases like diabetes and Alzheimer's. mdpi.comresearchgate.net

This compound specifically fits into this landscape as a sophisticated tool for precision engineering of peptides and other molecules. Its pre-packaged orthogonal protecting groups simplify the synthetic process for creating complex structures. Rather than needing to perform multiple protection and deprotection steps on a simpler Dap derivative, researchers can directly incorporate this compound into their synthesis and then selectively unmask the side-chain amine for further elaboration.

The use of such advanced building blocks is indicative of a trend in chemical synthesis towards greater efficiency and control. As the complexity of target molecules in drug discovery and materials science increases, the demand for versatile and well-designed scaffolds like this compound continues to grow. These building blocks are essential for exploring new chemical space and for developing next-generation therapeutics and research probes with precisely defined architectures and functionalities. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations Involving Dde D Dap Fmoc Oh

Precursor Synthesis and Stereochemical Control for D-2,3-Diaminopropionic Acid Derivatives

The synthesis of the core structure, D-2,3-diaminopropionic acid (D-Dap), is a critical first step. ontosight.ai Achieving the desired D-configuration with high stereochemical purity is paramount for its successful application in peptide synthesis. nih.gov

Several asymmetric strategies have been developed to produce enantiomerically pure D-2,3-diaminopropionic acid. One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, the diastereoselective Mannich reaction between a camphor-based tricyclic iminolactone and imines can generate contiguous nitrogen-bearing stereogenic centers with high stereocontrol. acs.org Another method utilizes the ring-opening of N-activated aziridine-2-carboxylates. tudublin.ietudublin.ie The regioselectivity of this ring-opening can be influenced by the nature of the N-activating group and the ester, though the outcome is not always predictable. tudublin.ietudublin.ie

Enzymatic methods also offer a powerful route to stereochemically pure D-Dap precursors. For example, a chemoenzymatic approach using EDDS-lyase has been shown to catalyze the amination of fumarate (B1241708) with (S)-2,3-diaminopropionic acid, demonstrating the potential for biocatalysis in generating these complex amino acids. rug.nl Furthermore, efficient methods for the synthesis of enantiopure α-deuterated derivatives of 2,3-diaminopropionic acid have been developed, which involve the deprotonation of a chiral bicyclic serine equivalent followed by selective deuteration. nih.govresearchgate.net

A summary of different synthetic strategies for D-2,3-diaminopropionic acid precursors is presented below:

| Synthetic Strategy | Key Features | Reference(s) |

| Diastereoselective Mannich Reaction | Utilizes a camphor-based chiral auxiliary to control stereochemistry. | acs.org |

| Ring-Opening of Aziridines | Involves nucleophilic attack on an activated aziridine-2-carboxylate. Regioselectivity can be a challenge. | tudublin.ietudublin.ie |

| Chemoenzymatic Synthesis | Employs enzymes like EDDS-lyase for stereospecific amination reactions. | rug.nl |

| From Serine Derivatives | Utilizes chiral serine as a starting material, with stereochemistry preserved through the synthetic sequence. nih.gov Can involve reductive amination of a serine-derived aldehyde. | nih.govmdpi.com |

| Hofmann Rearrangement | Conversion of asparagine to diaminopropionic acid. | mountainscholar.org |

Selective Amine Protection Strategies for Dde-D-Dap(Fmoc)-OH Elaboration

The orthogonal protection of the α- and β-amino groups of D-Dap is crucial for its use in stepwise peptide synthesis. The combination of Dde for the β-amino group and Fmoc for the α-amino group is a widely used strategy. peptide.com

The regioselective protection of the β-amino group with the Dde group is a key step in the synthesis of this compound. This is typically achieved by reacting D-Dap with a Dde-introducing reagent under controlled conditions that favor the reaction at the more nucleophilic β-amino group. The Dde group is stable to the conditions used for Fmoc deprotection (piperidine) and acid-labile side-chain protecting groups. acs.orgresearchgate.net It can be selectively removed using 2% hydrazine (B178648) in DMF. bachem.com However, care must be taken to avoid migration of the Dde group to the α-nitrogen upon deprotection of the N-terminal residue. peptide.com

Following the protection of the β-amino group, the α-amino group is protected using the Fmoc group. chemimpex.com This is commonly achieved by reacting the β-protected D-Dap with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions. thermofisher.com The Fmoc group is stable during peptide coupling reactions and can be readily removed with a mild base, typically a solution of piperidine (B6355638) in DMF. chemimpex.com

The Dde and Fmoc protecting groups are considered fully orthogonal, meaning one can be removed without affecting the other. acs.orgnih.govsoton.ac.uk This orthogonality is essential for the synthesis of complex peptides where side-chain modifications are required. bachem.com For instance, the Dde group on a lysine (B10760008) or Dap side chain can be removed on-resin to allow for the attachment of other molecules, such as fluorophores or for the formation of branched or cyclic structures. bachem.comresearchgate.net While traditionally 2% hydrazine in DMF is used for Dde removal, this can also lead to the cleavage of the Fmoc group. acs.org Milder conditions using hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP have been developed to achieve clean Dde deprotection while leaving the Fmoc group intact. acs.orgresearchgate.net

A table summarizing the properties of the Dde and Fmoc protecting groups is provided below:

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Orthogonality with Dde/Fmoc |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF | Orthogonal to Dde (with specific cleavage conditions) |

| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde-OH | 2% Hydrazine in DMF; NH2OH·HCl/imidazole in NMP | Orthogonal to Fmoc |

Optimization of Coupling Conditions and Reaction Kinetics for this compound Incorporation in Peptide Synthesis

The incorporation of this compound into a growing peptide chain can be challenging due to steric hindrance. jpt.comresearchgate.net Therefore, optimization of coupling conditions is critical to ensure high yields and minimize side reactions like epimerization. jpt.commdpi.com

The choice of coupling reagent is a key factor. jpt.com For sterically hindered amino acids, phosphonium (B103445) and uronium salt-based reagents like BOP, PyBOP, and HATU are often more effective than carbodiimides such as DCC and EDC. jpt.comresearchgate.net The use of additives like HOAt can further enhance coupling efficiency and suppress racemization. acs.org The molar ratio of the coupling reagents to the amino acid should also be optimized; for challenging couplings, a higher ratio may be necessary. jpt.com

Reaction time and temperature also play a significant role. jpt.com While longer reaction times might seem beneficial, they can also increase the risk of side reactions. Microwave-assisted peptide synthesis has emerged as a technique to accelerate coupling reactions, often allowing for shorter reaction times and improved purities. biotage.com For particularly difficult couplings, a "double coupling" strategy, where the coupling reaction is performed twice, can be employed to drive the reaction to completion. biotage.com

The table below outlines common coupling reagents and their suitability for hindered couplings:

| Coupling Reagent | Type | Additive | Suitability for Hindered Couplings |

| DCC/EDC | Carbodiimide | HOBt | Less effective, can lead to low yields |

| HATU | Uronium Salt | HOAt | Highly effective |

| PyBOP | Phosphonium Salt | Effective | |

| T3P | Phosphonic Acid Anhydride | Effective, requires optimization of solvent and temperature |

Purification Methodologies for Research-Grade this compound and its Intermediates in Academic Synthesis

Obtaining high-purity this compound and its synthetic intermediates is essential for successful peptide synthesis. biotage.com A combination of chromatographic and crystallization techniques is typically employed. column-chromatography.comresearchgate.net

Column chromatography is a fundamental purification technique. column-chromatography.com For protected amino acids, which are often hydrophobic, reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used. americanpeptidesociety.orgmdpi.com This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. americanpeptidesociety.org Normal-phase chromatography, using a polar stationary phase like silica (B1680970) gel and a nonpolar mobile phase, can also be effective for purifying protected peptides that have poor solubility in aqueous solutions. biotage.com Other chromatographic techniques like ion-exchange chromatography and size-exclusion chromatography can also be utilized depending on the specific properties of the compound being purified. column-chromatography.comamericanpeptidesociety.org

Recrystallization is another powerful purification method for obtaining highly pure crystalline solids. thermofisher.comresearchgate.net The choice of solvent system is critical for successful recrystallization. researchgate.net For Fmoc-protected amino acids, solvent systems such as ethyl acetate/hexane or dichloromethane (B109758)/heptane are often used. thermofisher.comresearchgate.net The process typically involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. google.comgoogle.com

Key purification techniques are summarized in the table below:

| Purification Technique | Principle | Typical Application for this compound |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purification of the final product and intermediates. teledyneisco.com |

| Normal-Phase Chromatography | Separation based on polarity. | Purification of highly hydrophobic protected peptide fragments. biotage.com |

| Column Chromatography (Silica Gel) | Adsorption chromatography based on polarity. | General purification of synthetic intermediates. column-chromatography.comscirp.org |

| Recrystallization | Separation based on differences in solubility. | Final purification to obtain a highly pure crystalline product. thermofisher.comresearchgate.net |

Orthogonal Protecting Group Chemistry and Selective Reactivity Profiles of Dde D Dap Fmoc Oh

Mechanistic Investigations of Dde Deprotection in the Presence of Fmoc

The key to the utility of Dde-D-Dap(Fmoc)-OH lies in the ability to remove the Dde group while leaving the Fmoc group intact, a concept known as orthogonal deprotection. soton.ac.uknih.gov This selectivity is achieved by exploiting the different chemical mechanisms through which each group is cleaved.

Base-Mediated Cleavage Mechanisms of the Dde Group (e.g., hydrazine (B178648), hydroxylamine (B1172632)/imidazole)

The standard method for the removal of the Dde group involves treatment with a mild base, most commonly a solution of 2% hydrazine in a solvent like N,N-dimethylformamide (DMF). peptide.comnih.gov The mechanism proceeds via a nucleophilic attack by hydrazine on the Dde group, leading to the formation of a stable, chromophoric indazole derivative. sigmaaldrich.com This reaction is typically rapid, often completing in a matter of minutes at room temperature. researchgate.net

However, a significant drawback of using hydrazine is its ability to also cleave the Fmoc group, thus compromising the orthogonality. peptide.combzchemicals.com To address this, alternative deprotection cocktails have been developed. A notable example is a solution of hydroxylamine hydrochloride and imidazole (B134444) in N-methyl-2-pyrrolidone (NMP). peptide.combzchemicals.com This reagent system has demonstrated the ability to selectively remove the Dde group without affecting the Fmoc group, thereby achieving full orthogonality. soton.ac.uknih.govsigmaaldrich.comresearchgate.net The proposed mechanism involves hydroxylamine acting as the nucleophile in a similar fashion to hydrazine, while imidazole likely facilitates the reaction, possibly by acting as a base or general base catalyst. researchgate.netpeptide.com

Compatibility and Orthogonality of Dde with Fmoc and Other Protecting Groups (e.g., Boc, allyl)

The Dde protecting group exhibits excellent compatibility with several other commonly used protecting groups in peptide synthesis, which is crucial for the design of complex synthetic strategies.

Fmoc (9-fluorenylmethyloxycarbonyl): While standard hydrazine treatment can lead to partial Fmoc removal, the use of hydroxylamine/imidazole ensures complete orthogonality. soton.ac.uknih.govsigmaaldrich.com The Dde group is stable to the piperidine (B6355638) solutions typically used for Fmoc deprotection. iris-biotech.de However, some studies have noted that Dde can be somewhat labile during prolonged or repeated Fmoc deprotection steps in long peptide sequences, and in some cases, migration of the Dde group has been observed. iris-biotech.depeptide.com

Boc (tert-butyloxycarbonyl): The Dde group is completely stable to the acidic conditions required for Boc group removal, such as strong acids like trifluoroacetic acid (TFA). bachem.comsigmaaldrich.com This orthogonality allows for the integration of Dde-protected amino acids into synthetic schemes that also utilize Boc protection. nih.gov

Allyl (allyloxycarbonyl, Alloc): The Dde group is generally compatible with the Alloc group. However, a potential side reaction can occur during Dde deprotection with hydrazine. Trace amounts of diazine in the hydrazine reagent can potentially reduce the double bond of the allyl group. sigmaaldrich.com This can be mitigated by the addition of a scavenger, such as allyl alcohol, to the deprotection solution. sigmaaldrich.com The Alloc group itself is removed under neutral conditions using a palladium catalyst, which does not affect the Dde group. sigmaaldrich.comresearchgate.net

Selective Fmoc Deprotection on the Alpha-Amine and Subsequent Derivatization Strategies

While the primary focus is often on the selective removal of the side-chain protecting group, the selective deprotection of the α-amino Fmoc group in this compound is a routine and essential step in standard solid-phase peptide synthesis (SPPS). This process allows for the stepwise elongation of the peptide chain from the N-terminus.

The Fmoc group is characteristically base-labile and is typically removed by treatment with a 20% solution of piperidine in DMF. sigmaaldrich.comnih.gov The mechanism involves a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system by piperidine. This leads to the formation of a dibenzofulvene-piperidine adduct, which is then washed away, liberating the free α-amine. total-synthesis.com The Dde group is stable under these conditions, allowing for the selective deprotection of the α-amine. iris-biotech.de

Once the α-amine is deprotected, it becomes available for coupling to the next amino acid in the sequence. This is typically achieved using standard peptide coupling reagents, such as carbodiimides (e.g., DIC) with an additive (e.g., Oxyma), or uronium/aminium-based reagents like HATU or HBTU. nottingham.ac.uk This cycle of Fmoc deprotection and coupling is repeated to build the desired peptide sequence.

Differential Reactivity of the Carboxyl Group in this compound for Peptide Elongation

The carboxyl group of this compound is the reactive site for its initial attachment to the solid support in SPPS or for its coupling to the N-terminus of a growing peptide chain. The activation of this carboxyl group is a prerequisite for the formation of an amide bond.

In the context of SPPS, the carboxyl group is typically activated using the same coupling reagents mentioned previously (e.g., DIC/Oxyma, HATU). nottingham.ac.uk The activated carboxyl species, which can be a symmetric anhydride, an active ester, or an acylphosphonium/uronium derivative, is then susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. This results in the incorporation of the this compound residue into the peptide chain. The choice of coupling reagent and conditions can be optimized to ensure efficient and racemization-free amide bond formation.

Impact of Solvent Systems and Reagent Concentrations on Orthogonal Deprotection Efficiency and Side Reactions

The efficiency of orthogonal deprotection and the potential for side reactions are significantly influenced by the choice of solvent and the concentration of reagents.

For Dde deprotection, DMF is the most commonly used solvent for hydrazine-mediated cleavage. sigmaaldrich.comresearchgate.net However, for the more orthogonal hydroxylamine/imidazole method, NMP is often preferred. sigmaaldrich.compeptide.com The polarity and solvating properties of the solvent can affect the rate and completeness of the deprotection reaction. In solution-phase deprotection, solvents such as methanol, dichloromethane (B109758) (DCM), and acetonitrile (B52724) have also been explored, with the choice depending on the solubility of the protected peptide. researchgate.netresearchgate.net

Reagent concentration is a critical parameter. For hydrazine-based Dde removal, a 2% concentration is standard. peptide.com Higher concentrations are generally avoided as they can increase the risk of side reactions, including the cleavage of the Fmoc group. peptide.combzchemicals.com For the hydroxylamine/imidazole system, a specific ratio of the two components (e.g., 1.3:1 hydroxylamine hydrochloride to imidazole) has been found to be optimal for achieving selective Dde removal in the presence of Fmoc. sigmaaldrich.com In some cases, particularly with the more sterically hindered ivDde group (a related protecting group), higher concentrations of hydrazine (up to 10%) or repeated treatments may be necessary to achieve complete deprotection, highlighting the need to optimize conditions for each specific peptide sequence. sigmaaldrich.combiotage.com

Table of Orthogonal Deprotection Conditions and Compatibilities

| Protecting Group | Deprotection Reagent(s) | Solvent(s) | Compatibility with Dde | Notes |

|---|---|---|---|---|

| Fmoc | 20% Piperidine | DMF | Stable | Standard condition for Fmoc removal in SPPS. sigmaaldrich.comiris-biotech.de |

| Boc | Trifluoroacetic Acid (TFA) | DCM | Stable | Dde is resistant to the acidic conditions used for Boc removal. bachem.comsigmaaldrich.com |

| Dde | 2% Hydrazine | DMF | - | Standard but can cause partial Fmoc removal. peptide.comnih.gov |

| Dde | Hydroxylamine HCl / Imidazole | NMP | - | Provides full orthogonality with Fmoc. soton.ac.uksigmaaldrich.comresearchgate.net |

| Alloc | Pd(PPh₃)₄ / Scavenger | DCM/DMF | Stable | Potential for allyl reduction with hydrazine, mitigated by scavengers. sigmaaldrich.comresearchgate.net |

Applications of Dde D Dap Fmoc Oh in Advanced Peptide and Peptidomimetic Synthesis

Strategic Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols for Complex Sequences

The primary application of Dde-D-Dap(Fmoc)-OH lies within the realm of solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. peptide.comrsc.org The Fmoc group serves as the temporary protecting group for the α-amino group, which is cleaved at each cycle of amino acid addition using a base such as piperidine (B6355638). peptide.com The Dde group, on the other hand, protects the β-amino group of the diaminopropionic acid side chain and is stable to the conditions used for Fmoc removal. sigmaaldrich.com This orthogonality is the key to its utility in creating complex peptide sequences. sigmaaldrich.com

The selective removal of the Dde group is typically achieved using hydrazine (B178648) or a milder reagent system of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP, which ensures the integrity of the Fmoc group and other acid-labile side-chain protecting groups. sigmaaldrich.compeptide.com This selective deprotection of the side chain while the peptide is still attached to the solid support opens up a myriad of possibilities for on-resin modifications. peptide.comresearchgate.net

The ability to unmask the β-amino group of the D-Dap residue on the resin is instrumental in the construction of branched peptides. Once the Dde group is removed, the newly freed amino group serves as a handle for the attachment of various moieties. This can include the elongation of a second peptide chain, leading to a branched peptide structure. biosyn.com This strategy is crucial for creating synthetic peptides that mimic natural branched structures or for developing novel peptide-based constructs with enhanced biological activities.

Furthermore, this on-resin functionalization is not limited to peptide chains. A wide array of molecules, such as fluorophores, chelating agents for radiometals, or polyethylene (B3416737) glycol (PEG) chains, can be conjugated to the deprotected side chain. rsc.org This allows for the synthesis of multifunctional peptides with tailored properties for specific applications in diagnostics and therapeutics. rsc.org For instance, a peptide can be synthesized with a targeting sequence, and a fluorescent label can be attached to the D-Dap side chain for imaging purposes.

The Dde protecting group is a cornerstone for the post-synthetic modification of peptide side chains. biosyn.comrsc.org After the full-length linear peptide has been assembled, the Dde group on the D-Dap residue can be selectively cleaved on-resin. rsc.org This exposes a specific site for chemical modification without affecting other reactive side chains that are protected by different orthogonal protecting groups. sigmaaldrich.compeptide.com

This approach allows for the introduction of modifications that might not be compatible with the conditions of SPPS. Researchers can introduce moieties such as complex carbohydrates, lipids, or other bioactive small molecules. biosyn.comrsc.org This strategy has been successfully employed in the synthesis of lipopeptides, where a lipid tail is attached to the D-Dap side chain to enhance membrane interaction and antimicrobial activity. researchgate.net The precise control over the location of the modification afforded by the this compound building block is critical for structure-activity relationship studies.

Utilization in Solution-Phase Peptide Synthesis for Complex Molecular Architectures

While predominantly used in SPPS, this compound can also be a valuable component in solution-phase peptide synthesis, particularly for the construction of complex and non-linear molecular architectures. ub.edursc.org In solution-phase synthesis, the orthogonal nature of the Dde and Fmoc protecting groups allows for the stepwise and controlled elaboration of different parts of a molecule. For example, a peptide fragment can be synthesized and then, after selective deprotection of the Dde group, another molecular component can be attached to the side chain. This approach is particularly useful for creating molecules that are too large or complex to be efficiently synthesized entirely on a solid support.

Construction of Branched, Cyclic, and Constrained Peptidomimetics using this compound

The unique properties of this compound make it an ideal tool for the synthesis of structurally diverse peptidomimetics, including branched, cyclic, and constrained structures. biosyn.comrsc.org Branched peptidomimetics can be readily assembled by growing a second chain from the deprotected β-amino group of the D-Dap residue.

For the synthesis of cyclic peptides, the D-Dap side chain can serve as an anchoring point for cyclization. After linear assembly, the Dde group is removed, and the resulting free amine can be reacted with the C-terminal carboxylic acid or another side chain to form a lactam bridge, resulting in a cyclic peptide. This on-resin cyclization is an efficient method for producing constrained peptides with potentially enhanced stability and biological activity.

The ability to introduce specific constraints is a key advantage in peptidomimetic design. The strategic placement of a this compound residue allows for the introduction of covalent bridges between different parts of the peptide backbone or side chains, leading to conformationally restricted molecules that can have improved receptor binding affinity and selectivity.

Synthesis of Dendrimeric and Polymeric Scaffolds Incorporating D-Dap Residues for Research Purposes

The application of this compound extends to the construction of larger, more complex structures like dendrimers and polymeric scaffolds. researchgate.netbiosyn.comgoogleapis.com In the synthesis of peptide dendrimers, D-Dap can act as a branching point. googleapis.com By using a building block where both amino groups are protected by Fmoc, such as Fmoc-D-Dap(Fmoc)-OH, and then selectively deprotecting them, a generational growth of the dendrimer can be achieved. googleapis.com The Dde-protected version allows for the introduction of specific functionalities at defined points within the dendrimeric structure. iris-biotech.de

These dendrimeric and polymeric scaffolds incorporating D-Dap residues are valuable research tools. mdpi.com They can be used to create multivalent displays of ligands for studying protein-protein interactions, as drug delivery vehicles, or as scaffolds for tissue engineering. The precise control over the architecture and functionalization offered by this compound is essential for the rational design of these advanced materials.

Dde D Dap Fmoc Oh As a Versatile Scaffold for Chemical Biology and Bio Conjugation Research

Design and Synthesis of Chemically Modified Peptides and Proteins

The ability to introduce precise chemical modifications into peptides and proteins is crucial for understanding their structure and function. Dde-D-Dap(Fmoc)-OH is a key reagent in this endeavor, enabling the synthesis of peptides with functionalities that are not accessible through standard biological expression systems.

The primary application of this compound is in the site-specific labeling of peptides. peptide.com Once the peptide backbone is assembled via Fmoc-SPPS, the Dde group on the D-Dap residue can be selectively removed on the solid support. sigmaaldrich.comrsc.org This unmasks a primary amine on the side chain, which then becomes a reactive handle for attaching various molecules, including:

Fluorescent Probes: Dyes such as fluorescein (B123965) or rhodamine can be coupled to the newly exposed amine, allowing for the creation of fluorescently tagged peptides. These are invaluable tools for tracking peptide localization in cells, studying protein-protein interactions through techniques like Förster Resonance Energy Transfer (FRET), and for use in diagnostic assays.

Biotin (B1667282) Tags: The attachment of biotin allows for strong and specific binding to avidin (B1170675) or streptavidin, which can be used for affinity purification, immobilization of peptides onto surfaces, or in detection systems.

Cross-linking Agents: Bifunctional cross-linkers can be attached to the Dap side chain to study protein-protein interactions or to stabilize peptide conformations.

This strategy ensures that the label is attached only at the desired position, avoiding the random and often heterogeneous labeling that can occur when targeting natural amino acid side chains like lysine (B10760008) in a large protein.

| Probe/Label Type | Research Application | Key Advantage of this compound |

|---|---|---|

| Fluorescent Dyes (e.g., Fluorescein, Rhodamine) | Cellular imaging, FRET studies, diagnostic assays | Precise, stoichiometric labeling at a predetermined site. |

| Biotin | Affinity purification, surface immobilization, detection assays | Orthogonal deprotection allows labeling without altering other parts of the peptide. |

| Cross-linking Agents | Studying protein-protein interactions, stabilizing peptide structures | Provides a specific anchor point for introducing the cross-linker. |

The principles of site-specific modification are central to the development of peptide-drug conjugates (PDCs) for targeted therapies. plos.org this compound can be used to incorporate a specific attachment point for a therapeutic agent onto a peptide that is designed to home in on a particular biological target, such as a receptor overexpressed on cancer cells. plos.org

The process typically involves:

Synthesizing a targeting peptide using Fmoc-SPPS, with this compound incorporated at a strategic position.

Selectively removing the Dde group on-resin to expose the side-chain amine.

Coupling a linker molecule or the drug itself to this amine.

Cleaving the final PDC from the resin and purifying it.

This methodology has been explored in research for creating PDCs with cytotoxic drugs for oncology or for attaching imaging agents, such as chelators for radionuclides, to create targeted diagnostics. plos.orgmedchemexpress.com For example, a peptide that binds to a tumor-specific receptor can be conjugated to a potent chemotherapy drug, thereby delivering the toxic payload directly to cancer cells while minimizing exposure to healthy tissues. nih.gov The Dap residue provides a stable and defined point of attachment that is not a native amino acid, potentially improving the conjugate's stability and pharmacokinetic profile.

Role in the Synthesis of Peptide-Based Libraries for Target Discovery Research

Combinatorial chemistry and the screening of peptide libraries are powerful methods for discovering new drug leads and biological probes. This compound is instrumental in creating diverse peptide libraries. By incorporating this amino acid into a peptide sequence during SPPS, a point of latent reactivity is introduced.

After the initial library of linear peptides is synthesized, the Dde groups across the library can be removed. This reveals a free amine on each peptide, which can then be reacted with a diverse set of building blocks (e.g., carboxylic acids, aldehydes, isocyanates) to create a much larger and more complex secondary library. This "split-and-pool" synthesis approach allows for the generation of millions of distinct peptide derivatives. These libraries can then be screened for binding to a specific protein target, helping to identify novel ligands or enzyme inhibitors. researchgate.net The use of the D-enantiomer (D-Dap) can also confer increased resistance to proteolytic degradation, a desirable trait for therapeutic peptides. nih.gov

Contribution to the Construction of Synthetic Receptors and Molecular Recognition Systems

The precise spatial arrangement of functional groups is critical for creating synthetic receptors that can bind to specific molecules. The rigid and defined stereochemistry of this compound makes it a valuable component in the construction of such systems. researchgate.net

By incorporating one or more this compound residues into a peptide or peptidomimetic backbone, chemists can create a scaffold. After synthesis, the Dde groups can be removed and a variety of recognition elements (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic moieties) can be appended to the Dap side chains. This allows for the systematic variation of the structure of a synthetic binding pocket to optimize its affinity and selectivity for a particular target molecule. This approach has been used in research to develop synthetic receptors for small molecules, ions, and even other peptides, contributing to the fields of supramolecular chemistry and sensor development.

Research Oriented Analytical Characterization and Mechanistic Insights for Dde D Dap Fmoc Oh and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation of Dde-D-Dap(Fmoc)-OH Derivatives

Spectroscopic techniques are fundamental in verifying the structure and purity of this compound and its derivatives. These methods provide detailed information about the molecular framework and stereochemistry of the compound.

Advanced NMR Techniques for Stereochemical and Regiochemical Assignments in Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound derivatives. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR confirm the presence of key functional groups. For instance, in a similar Fmoc-protected diaminopropanol, characteristic signals for the Fmoc group's aromatic protons appear between δ 7.30 and 7.75 ppm in the ¹H-NMR spectrum. mdpi.com

Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to make unambiguous assignments of protons and carbons and to elucidate the connectivity within the molecule. rsc.org These advanced techniques are crucial for confirming the regiochemistry of the protecting groups, ensuring the Dde group is on the α-amino group and the Fmoc group is on the β-amino group. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which helps in determining the conformational preferences of the molecule in solution.

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment in Research Contexts

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. mdpi.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. mdpi.com For this compound, the expected monoisotopic mass is approximately 490.21 g/mol . nih.goviris-biotech.denih.govscbt.com Mass spectrometry is also invaluable for assessing the purity of a sample by detecting the presence of any byproducts or starting materials. mdpi.com

Chromatographic Techniques for Purity Analysis and Reaction Monitoring in Research Settings

Chromatographic methods are indispensable for both the purification of this compound and for monitoring the progress of reactions involving this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound and its derivatives, with purities often expected to be ≥98.5%. Reversed-phase HPLC, often coupled with a mass spectrometer (LC-MS), is particularly useful for separating the compound from impurities and for monitoring the progress of synthesis and deprotection reactions. mdpi.comrsc.orgrsc.org The retention time in an HPLC chromatogram is a characteristic property of the compound under specific conditions (e.g., column type, solvent gradient), and the peak area can be used to quantify its purity. rsc.orgrsc.org

| Compound | Purity Specification | Analytical Method |

|---|---|---|

| Fmoc-D-Dap(alloc)-OH | ≥98.5% | HPLC |

| Fmoc-D-Dap(Dde)-OH | min. 99 % | Not specified iris-biotech.de |

| This compound | min. 98 % | Not specified iris-biotech.de |

Computational Chemistry and Molecular Modeling Studies of this compound Reactivity and Conformational Space

Computational chemistry and molecular modeling offer valuable insights into the properties of this compound. These methods can be used to predict the three-dimensional structure and conformational flexibility of the molecule. nih.gov Understanding the conformational space is important as it can influence the molecule's reactivity and its interactions with other molecules. vulcanchem.com

Molecular modeling can also be used to study the electronic properties of the molecule, such as the distribution of charges and the energies of the molecular orbitals. This information can help to rationalize the reactivity of the compound, for example, by identifying the most likely sites for nucleophilic or electrophilic attack. The Dde group's conjugated enone system is a key feature that can be studied computationally to understand its UV absorbance properties, which are utilized for reaction monitoring. vulcanchem.com

Kinetic and Thermodynamic Studies of Protecting Group Removal Mechanisms

The selective removal of the Dde and Fmoc protecting groups is a critical aspect of the utility of this compound in peptide synthesis.

The Dde group is typically removed using a solution of 2% hydrazine (B178648) in a solvent like dimethylformamide (DMF). rsc.orgpeptide.com This deprotection is orthogonal to the removal of the Fmoc group. The kinetics of Dde removal can be monitored by UV spectroscopy, as the Dde group has a chromophore that absorbs light. vulcanchem.com Complete deprotection is often achieved within minutes. vulcanchem.com It has been noted that in some cases, Dde deprotection can be slow. nottingham.ac.uk

The Fmoc group is base-labile and is commonly removed by treatment with a secondary amine, such as piperidine (B6355638), in DMF. springernature.comresearchgate.netchempep.commdpi.com The mechanism proceeds via a β-elimination reaction. springernature.comresearchgate.netchempep.com The rate of Fmoc deprotection is influenced by the base used, its concentration, and the solvent. springernature.comresearchgate.net Kinetic studies have shown that the deprotection is generally rapid, often occurring within minutes. springernature.comresearchgate.net For instance, with 20% piperidine in DMF, the half-life for the removal of the Fmoc group can be very short. rsc.org

| Protecting Group | Deprotection Reagent | Typical Conditions | Mechanism | Kinetic Profile |

|---|---|---|---|---|

| Dde | Hydrazine | 2% Hydrazine in DMF rsc.orgpeptide.com | Cleavage of hydrazone bond vulcanchem.com | Rapid, often complete in <10 minutes vulcanchem.com |

| Fmoc | Piperidine | 20% Piperidine in DMF springernature.comresearchgate.netmdpi.com | β-elimination springernature.comresearchgate.netchempep.com | Rapid, half-life can be seconds to minutes depending on conditions rsc.org |

Emerging Research Directions and Future Prospects for Dde D Dap Fmoc Oh in Chemical Sciences

Expansion into Novel Biomaterials and Functional Polymer Science Applications

The strategic utility of Dde-D-Dap(Fmoc)-OH and related orthogonally protected diaminopropionic acid (Dap) derivatives is increasingly being recognized in the development of advanced biomaterials and functional polymers. The ability to selectively deprotect and functionalize the two distinct amino groups allows for the creation of precisely structured polymeric scaffolds and hydrogels.

Researchers are exploring the use of Dap derivatives as key building blocks in materials designed for tissue engineering and drug delivery. For example, incorporating Dap units into a polymer backbone and then selectively removing the Dde or Fmoc groups allows for the site-specific attachment of bioactive molecules, such as cell-adhesion motifs or growth factors. This approach can be used to create materials with tailored biological activities. Studies on related compounds have shown that diaminopropionic acid can be used to reinforce graphene sponges for applications in hemostasis. mdpi.com

Furthermore, the introduction of this compound into polymer chains enables the synthesis of "smart" materials that can respond to specific chemical stimuli. The selective cleavage of the Dde group with hydrazine (B178648), for instance, can expose a reactive amine, triggering a change in the material's properties, such as swelling, degradation, or the release of an encapsulated therapeutic agent. This precise control over functionalization is critical for developing next-generation biomaterials with predictable and programmable behavior.

| Dap Derivative | Protecting Groups | Potential Application in Materials Science | Reference |

|---|---|---|---|

| This compound | Nα-Dde, Nβ-Fmoc | Synthesis of functionalized hydrogels for controlled drug release. | chemimpex.com |

| Fmoc-Dap(Aloc)-OH | Nα-Fmoc, Nβ-Aloc | Development of advanced materials for tissue engineering. | |

| Fmoc-Dap(ivDde)-OH | Nα-Fmoc, Nβ-ivDde | Creation of polymeric scaffolds with sites for orthogonal ligation. | sigmaaldrich.com |

| Diaminopropionic acid (unprotected) | None | Reinforcement of graphene sponges for hemostasis applications. | mdpi.com |

Integration into Automated Synthesis Platforms for High-Throughput Research and Library Generation

The compatibility of this compound with solid-phase peptide synthesis (SPPS) makes it an ideal candidate for integration into automated synthesis platforms. thermofisher.com The Fmoc/Dde protection strategy is a standard and robust method for producing complex peptides, including branched and cyclic structures, which are of significant interest in drug discovery. sigmaaldrich.comsigmaaldrich.com

Automated synthesizers can perform the repetitive cycles of deprotection, coupling, and washing required for SPPS with high precision and efficiency. uci.edu The use of this compound within these automated workflows allows for the programmed, site-specific modification of a peptide chain. For example, a synthesizer can be programmed to assemble a linear peptide chain using standard Fmoc chemistry, then pause to selectively remove the Dde group from a specific Dap residue using a hydrazine or hydroxylamine (B1172632) solution, and finally couple a different molecule (e.g., a fluorophore, biotin (B1667282), or a second peptide chain) to the newly exposed amine. researchgate.netpeptide.com

This capability is particularly powerful for high-throughput research and the generation of compound libraries. nih.gov One-bead-two-compound (OBTC) libraries, for instance, can be synthesized where each bead contains a potential ligand and a unique, analyzable coding sequence. nih.gov The orthogonal nature of this compound is critical for such strategies, enabling the synthesis of the coding tag and the test compound on the same solid support without interference. nih.gov This accelerates the discovery of new bioactive molecules by allowing for the rapid screening of thousands of unique structures. google.com

| Synthesis Parameter | Manual Synthesis | Automated Synthesis with this compound | Reference |

|---|---|---|---|

| Throughput | Low; typically one or a few peptides at a time. | High; capable of parallel synthesis of dozens to hundreds of unique peptides. | thermofisher.com |

| Complexity | Complex modifications require careful manual intervention and are prone to error. | Programmed protocols allow for reliable synthesis of highly complex structures, including branched and multi-functionalized peptides. | sigmaaldrich.comuci.edu |

| Library Generation | Impractical for large, diverse libraries. | Ideal for generating combinatorial peptide libraries for screening and drug discovery. | nih.govgoogle.com |

| Reproducibility | Variable; dependent on operator skill. | High; consistent reagent delivery and reaction times lead to highly reproducible outcomes. | uci.edu |

Exploration of New Reactivity Pathways and Functionalization Strategies for this compound

The core utility of this compound lies in the orthogonal nature of its protecting groups, which can be chemoselectively removed under distinct conditions. organic-chemistry.org The Fmoc group is labile to basic conditions, typically 20% piperidine (B6355638) in DMF, while the Dde group is stable to base but can be cleaved using a solution of 2% hydrazine in DMF. sigmaaldrich.comuci.edu An alternative and milder method for Dde removal involves using hydroxylamine hydrochloride and imidazole (B134444) in NMP, which has the advantage of preserving acid-sensitive linkages and the Fmoc group. researchgate.netpeptide.compeptide.com

Current research focuses on expanding the repertoire of reactions that can be performed following selective deprotection. Once the β-amino group is unmasked by Dde cleavage, it serves as a nucleophilic handle for a wide array of chemical transformations. Beyond standard amide bond formation, researchers are exploring conjugations with various functional moieties to create sophisticated molecular constructs. For example, fluorophores like TAMRA and Cy5 have been attached to the side chain of lysine (B10760008) after Dde removal to create fluorescent probes for biological imaging and assays. researchgate.net

Future exploration may involve developing new, even more orthogonal protecting groups for the Dap scaffold or discovering novel cleavage conditions for the Dde group that are compatible with an even wider range of sensitive functional groups. The development of deaminative cross-coupling reactions for diaminopropanoic acid showcases a move toward fundamentally new ways to functionalize these building blocks, transforming the amino side chain into other valuable chemical motifs. chemrxiv.org

| Protecting Group | Cleavage Reagent(s) | Reaction Conditions | Orthogonality Notes | Reference |

|---|---|---|---|---|

| Fmoc | Piperidine in DMF | Typically 20% (v/v), room temperature, 5-20 min. | Stable to hydrazine and mild acid. Cleaved by base. | sigmaaldrich.comuci.edu |

| Dde | Hydrazine in DMF | Typically 2% (v/v), room temperature, 3-15 min (repeated). | Stable to piperidine and TFA. Hydrazine can also cleave Fmoc groups. | sigmaaldrich.comuci.edupeptide.com |

| Hydroxylamine hydrochloride and Imidazole in NMP | Room temperature, 30-60 min. | Fully orthogonal to Fmoc. Milder conditions than hydrazine. | researchgate.netpeptide.compeptide.com |

Potential for Advancements in Chemical Tool Development Utilizing this compound as a Core Building Block

This compound is a powerful building block for the synthesis of sophisticated chemical tools designed to probe and manipulate biological systems. Its bifunctional and orthogonal nature allows it to act as a molecular linchpin, enabling the precise assembly of multi-component probes. sigmaaldrich.com

The ability to introduce two different modifications at specific points in a peptide sequence is invaluable. For example, one can synthesize a peptide with an attached fluorophore and a quencher at defined positions to create a FRET (Förster Resonance Energy Transfer) probe for studying enzyme activity or conformational changes in proteins. researchgate.net Similarly, a peptide can be functionalized with both a photoreactive cross-linking group and an affinity tag (like biotin), allowing for the identification of binding partners in a complex biological milieu.

Future prospects lie in using this building block to construct increasingly complex and dynamic chemical tools. This includes the development of activatable cell-penetrating peptides, where the cell-penetrating function is initially masked and only revealed upon a specific stimulus (e.g., enzymatic cleavage of a linker attached to the Dap side chain). Another promising direction is the synthesis of nucleopeptides, where Dde/Fmoc protected monomers are used to build a peptide backbone that is subsequently decorated with nucleobases, creating mimics of nucleic acids for therapeutic or diagnostic applications. rsc.org As synthetic methodologies become more advanced, the versatility of this compound will continue to underpin innovations in chemical biology and medicinal chemistry.

| Type of Chemical Tool | Role of this compound | Example Application | Reference |

|---|---|---|---|

| Fluorescent Probes | Serves as an anchor point for attaching fluorescent dyes (e.g., FITC, Cy5) after selective Dde removal. | Detecting enzyme activity or labeling specific proteins in cells. | researchgate.netnih.gov |

| Branched Peptides | Allows for the initiation of a second peptide chain from the Dap side chain. | Creating synthetic vaccines (e.g., MAP peptides) or multivalent ligands. | sigmaaldrich.comsigmaaldrich.com |

| Cyclic Peptides | Enables on-resin cyclization between the side chain and the peptide terminus after Dde removal. | Developing constrained peptides with enhanced stability and bioactivity. | sigmaaldrich.com |

| Multi-functional Probes | Allows orthogonal introduction of two different labels (e.g., a fluorophore and a quencher or a biotin tag). | Studying protein-protein interactions and creating FRET-based biosensors. | sigmaaldrich.comresearchgate.net |

Q & A

Q. What is the role of the Fmoc and Dde protecting groups in solid-phase peptide synthesis (SPPS) using Dde-D-Dap(Fmoc)-OH?

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group during SPPS and is removed under mild basic conditions (e.g., 20% piperidine in DMF) . The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group provides orthogonal protection for side-chain amines, enabling selective deprotection via hydrazine (2% hydrazine in DMF) without affecting Fmoc . This orthogonality allows sequential synthesis of branched or modified peptides.

Q. What are the standard protocols for incorporating this compound into peptide sequences?

Resin preparation : Use preloaded H-Ala-HMPB-ChemMatrix resin or similar.

Coupling : Activate this compound with HATU/DIPEA (1:2 molar ratio) in DMF for 1–2 hours at room temperature .

Fmoc deprotection : Treat with 20% piperidine/DMF (2 × 5 minutes).

Dde deprotection : Apply 2% hydrazine/DMF (3 × 10 minutes) after peptide assembly .

Cleavage : Use TFA-based cocktails (e.g., TFA:water:TIS, 95:2.5:2.5) to release the peptide from the resin.

Q. How should researchers handle solubility challenges with this compound during synthesis?

- Solvent selection : Use DMSO for stock solutions (10 mM) due to moderate solubility in polar aprotic solvents .

- Heating and sonication : Warm to 37°C and sonicate for 10–15 minutes to dissolve fully .

- Avoid freeze-thaw cycles : Aliquot stock solutions and store at -80°C (6-month stability) or -20°C (1-month stability) .

Q. What analytical methods are recommended for purity assessment of this compound-containing peptides?

- HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) for separation. Pre-column derivatization with Fmoc can enhance detection .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight and detect side products (e.g., incomplete deprotection) .

Advanced Research Questions

Q. How can orthogonal protection strategies be optimized using this compound alongside other groups (e.g., Alloc, Trt)?

- Alloc (allyloxycarbonyl) : Remove with Pd(0)/PhSiH₃ in DCM for side-chain modifications .

- Trt (trityl) : Cleave with 1% TFA in DCM for acid-labile protection .

- Sequential deprotection : Prioritize Dde (hydrazine) → Alloc (Pd) → Fmoc (piperidine) to avoid cross-reactivity .

Q. What are common side reactions during this compound incorporation, and how can they be mitigated?

- Incomplete Dde removal : Increase hydrazine exposure time (up to 30 minutes) or use fresh reagent .

- Racemization : Minimize by coupling at 0–4°C and using low-basicity activators (e.g., OxymaPure/DIC) .

- Aggregation : Add chaotropic agents (e.g., 6 M guanidine HCl) to improve solubility during synthesis .

Q. How do researchers resolve conflicting data on coupling efficiency in sterically hindered sequences?

- Coupling agents : Compare HATU vs. PyBOP efficiency (HATU typically yields >95% coupling) .

- Double coupling : Repeat activation steps for low-yield residues.

- Real-time monitoring : Use Kaiser or chloranil tests to confirm amine availability post-deprotection .

Q. What advanced analytical techniques are used to characterize this compound in complex peptide architectures?

Q. How does pH and temperature affect the stability of this compound during storage and synthesis?

Q. What data management practices ensure reproducibility in this compound-based studies?

- Metadata documentation : Record resin batch, coupling times, and deprotection efficiency .

- Public repositories : Deposit raw HPLC/MS data in platforms like Zenodo with DOIs for traceability .

- Version control : Track changes in synthetic protocols using tools like Trello or electronic lab notebooks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.